molecular formula C14H12Cl3NO2S B7463439 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

Cat. No. B7463439
M. Wt: 364.7 g/mol
InChI Key: DXERVECISWSEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide, also known as TCS, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. TCS is a sulfonamide derivative that has been found to exhibit antibacterial, antifungal, and antiviral activity.

Mechanism of Action

The exact mechanism of action of 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is not well understood. However, it is believed to inhibit the synthesis of bacterial cell walls by targeting the enzymes involved in peptidoglycan biosynthesis. 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has also been found to disrupt the cytoplasmic membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has been found to have a number of biochemical and physiological effects, including:
1. Inhibition of bacterial growth and cell division
2. Disruption of the cytoplasmic membrane of microorganisms
3. Reduction of biofilm formation by bacteria
4. Modulation of the immune response

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has several advantages for use in lab experiments, including:
1. High potency against a wide range of microorganisms
2. Broad-spectrum activity against bacteria, fungi, and viruses
3. Low toxicity to mammalian cells
However, there are also some limitations to using 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide in lab experiments, including:
1. Limited solubility in aqueous solutions
2. Potential for development of resistance by microorganisms
3. Lack of understanding of its mechanism of action

Future Directions

There are several future directions for research on 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide, including:
1. Development of new drugs and drug delivery systems based on 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide
2. Investigation of its mechanism of action and biochemical and physiological effects
3. Evaluation of its efficacy in clinical trials
4. Development of new methods for synthesizing 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide and its derivatives
5. Investigation of its potential as a disinfectant or preservative in various industries, such as food and cosmetics.
In conclusion, 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It has been found to exhibit antibacterial, antifungal, and antiviral activity and has been used in various scientific research applications. Although the exact mechanism of action of 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is not well understood, it has several advantages for use in lab experiments. There are several future directions for research on 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide, including the development of new drugs and drug delivery systems based on 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide, investigation of its mechanism of action and biochemical and physiological effects, and evaluation of its efficacy in clinical trials.

Synthesis Methods

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide can be synthesized by reacting 3,5-dimethylaniline with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide as a white solid with a melting point of 152-154°C.

Scientific Research Applications

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has been extensively studied for its antibacterial, antifungal, and antiviral properties. It has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has been used in various scientific research applications, including:
1. In vitro studies to evaluate its antimicrobial activity against various microorganisms
2. In vivo studies to evaluate its efficacy in animal models of infection
3. Development of new drugs and drug delivery systems based on 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide
4. Investigation of its mechanism of action and biochemical and physiological effects

properties

IUPAC Name

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO2S/c1-8-3-9(2)5-10(4-8)18-21(19,20)14-7-12(16)11(15)6-13(14)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERVECISWSEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

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